Barium hydroxide octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

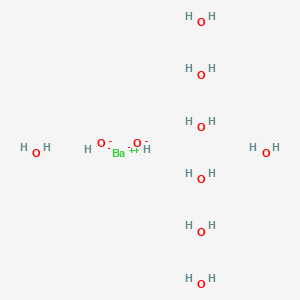

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a white crystalline solid with a molecular weight of 315.46 g/mol, melting point of 78°C, and density of 2.18 g/cm³ . It is highly soluble in water (56 g/L at 15°C) and exhibits strong alkalinity (pH ~12.5) . Its applications span diverse industries:

- Chemical Synthesis: Precursor for barium titanate (BTO) in sol-gel processes .

- Electrolyte Purification: Efficient removal of bismuth (Bi) and antimony (Sb) impurities in copper electrorefining .

- Phase Change Materials (PCMs): Nucleating agent to reduce subcooling (1.2°C) and enhance heat transfer .

- Geopolymers: Activator in aluminosilicate binders, improving mechanical strength .

- Analytical Chemistry: Titration of weak acids and organic synthesis catalysis .

Safety protocols highlight its corrosivity (H314) and toxicity (H302, H332), requiring strict handling and storage measures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium hydroxide, octahydrate can be synthesized by dissolving barium oxide (BaO) in water. The reaction is as follows: [ \text{BaO} + \text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 ] Upon crystallization, it forms the octahydrate: [ \text{Ba(OH)}_2 + 8\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2·8\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, barium hydroxide is produced by the reaction of barium sulfide with water, followed by crystallization to obtain the octahydrate form. The process involves: [ \text{BaS} + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + \text{H}_2\text{S} ] The resulting barium hydroxide is then crystallized to form the octahydrate.

Chemical Reactions Analysis

Types of Reactions:

-

Neutralization Reactions: Barium hydroxide reacts with acids to form barium salts and water. [ \text{Ba(OH)}_2 + 2\text{HCl} \rightarrow \text{BaCl}_2 + 2\text{H}_2\text{O} ]

-

Precipitation Reactions: It reacts with sulfate ions to form barium sulfate, a common method for sulfate ion detection. [ \text{Ba(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{BaSO}_4 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Conditions: Typically carried out at room temperature in aqueous solutions.

Major Products:

- Barium Chloride (BaCl₂)

- Barium Sulfate (BaSO₄)

Scientific Research Applications

Industrial Applications

1. Manufacturing of Barium Compounds

- Barium Salts Production : Barium hydroxide octahydrate serves as a precursor for various barium salts such as barium sulfate, barium titanate, and barium phosphate. These compounds are crucial in industries ranging from ceramics to electronics .

2. Water Treatment

- Water Softening : It is commonly used as an alkalizing agent in water softening processes, effectively removing hardness ions from water .

3. Analytical Chemistry

- Titration of Weak Acids : Its aqueous solution is utilized in analytical chemistry for titrating weak acids, especially organic acids. The absence of carbonate ions allows for accurate titrations using indicators like phenolphthalein .

Thermal Energy Storage

Recent studies have highlighted the potential of this compound as a latent heat storage material . It exhibits high latent heat capacity and thermal conductivity, making it suitable for thermal energy storage applications:

- Phase Change Material (PCM) : As a low-temperature PCM, it can store and release thermal energy efficiently. However, challenges such as supercooling and phase separation have been noted, which can hinder its performance .

- Enhancements : Research indicates that adding nucleating agents like calcium fluoride can significantly reduce supercooling effects, enhancing its thermal properties .

Catalytic Applications

This compound acts as a catalyst in various organic synthesis reactions:

- Synthesis of Phenolic Resins : It facilitates the polycondensation reaction in phenolic resin production, allowing for better control over viscosity and curing speed while being easy to remove post-reaction .

- Hydrolysis Reactions : It is employed in hydrolyzing esters and nitriles, making it valuable in synthetic organic chemistry .

Case Studies

Case Study 1: Thermal Energy Storage Optimization

- Researchers investigated the effects of different nucleating agents on the thermal performance of this compound. The study found that incorporating 1% calcium fluoride significantly improved heat storage capacity and reduced supercooling to 1.8°C .

Case Study 2: Catalytic Efficiency in Organic Synthesis

- A study demonstrated the effectiveness of this compound as a catalyst for synthesizing complex organic molecules, highlighting its role in asymmetric hydrogenation processes where it facilitated high yields with minimal side reactions .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Manufacturing | Production of barium salts | Essential for ceramics and electronics |

| Water Treatment | Water softening | Effective removal of hardness ions |

| Analytical Chemistry | Titration of weak acids | Accurate results due to low carbonate content |

| Thermal Energy Storage | Latent heat storage material | High latent heat capacity |

| Organic Synthesis | Catalyst for phenolic resin synthesis | Improved control over reaction parameters |

Mechanism of Action

Barium hydroxide exerts its effects primarily through its strong basicity. It dissociates in water to form barium ions (Ba²⁺) and hydroxide ions (OH⁻), which can neutralize acids and precipitate certain anions. The hydroxide ions can also catalyze various organic reactions by deprotonating substrates, facilitating nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O)

| Property | Barium Hydroxide Octahydrate | Barium Hydroxide Monohydrate |

|---|---|---|

| Molecular Formula | Ba(OH)₂·8H₂O | Ba(OH)₂·H₂O |

| Molecular Weight | 315.46 g/mol | 189.36 g/mol |

| Melting Point | 78°C | 300°C (decomposes) |

| Solubility (Water) | 56 g/L (15°C) | ~39 g/L (20°C) |

| Stability | Loses water at >78°C | More thermally stable |

| Applications | Electrolyte purification, PCMs | Organic synthesis, drying agent |

The octahydrate’s higher water content enhances solubility but reduces thermal stability compared to the monohydrate. The monohydrate is preferred in high-temperature reactions due to its stability .

Other Alkaline Earth Hydroxides in Geopolymers

In geopolymer synthesis, this compound outperforms calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂) as activators:

| Activator | Optimal Molar Ratio | Compressive Strength | Homogeneity |

|---|---|---|---|

| Ba(OH)₂·8H₂O | 1.0 | Highest | Excellent |

| Ca(OH)₂ | Not specified | Moderate | Moderate |

| Mg(OH)₂ | Not specified | Low | Poor |

Barium hydroxide’s strong alkalinity and ionic radius (Ba²⁺: 1.35 Å vs. Ca²⁺: 0.99 Å) improve reactivity and binding in aluminosilicate matrices .

Competing Agents in Electrolyte Purification

| Agent | Bi Removal Efficiency (2 g/dm³) | Sb Removal Efficiency |

|---|---|---|

| Ba(OH)₂·8H₂O | 0.101 g Bi/dm³ | <0.12 g Sb/dm³ |

| SrCO₃ | 0.080 g Bi/dm³ | <0.12 g Sb/dm³ |

| BaCO₃ | 0.075 g Bi/dm³ | <0.12 g Sb/dm³ |

This compound achieves superior bismuth removal due to its higher reactivity and solubility, forming insoluble Bi(OH)₃ .

Nucleating Agents in Phase Change Materials (PCMs)

| Agent | Subcooling Reduction | Latent Heat Stability |

|---|---|---|

| Ba(OH)₂·8H₂O | 1.2°C | Stable |

| Sodium Acetate Trihydrate | 0.2°C | Unstable |

This compound is preferred for PCMs despite higher subcooling than sodium acetate, as it maintains consistent heat storage/release .

Comparison with Barium Carbonate (BaCO₃) and Sulfate (BaSO₄)

| Property | Ba(OH)₂·8H₂O | BaCO₃ | BaSO₄ |

|---|---|---|---|

| Solubility (Water) | 56 g/L | 0.02 g/L | 0.0002 g/L |

| Primary Use | Catalyst, purification | Pigments, ceramics | Radiocontrast agent |

| Reactivity | High (alkaline) | Low | Insoluble |

Barium hydroxide’s solubility and alkalinity make it versatile in liquid-phase reactions, unlike the inert BaSO₄ .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in a laboratory setting?

this compound is typically synthesized by dissolving barium oxide (BaO) in water under controlled conditions. The reaction proceeds as:

The octahydrate crystallizes at room temperature, while heating converts it to the monohydrate (Ba(OH)₂·H₂O). Ensure anhydrous conditions during storage to prevent carbonation, as Ba(OH)₂ reacts with atmospheric CO₂ to form insoluble BaCO₃, compromising purity .

Q. How is this compound utilized in the titration of weak acids, and what methodological precautions are required?

Ba(OH)₂·8H₂O is preferred over NaOH/KOH for titrating weak organic acids due to its carbonate-free aqueous solutions. Key steps include:

- Preparing a saturated solution (solubility: ~56 g/L at 15°C ).

- Standardizing the solution using a primary acid (e.g., oxalic acid) under inert atmosphere to avoid CO₂ absorption.

- Using phenolphthalein as an indicator (pH 8.2–10.0). Note: Barium hydroxide solutions are highly alkaline (pH >12); use PPE to prevent skin/eye exposure .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Storage: Keep in airtight containers, away from acids and moisture. Store in locked cabinets per GHS guidelines .

- Spill Management: Neutralize spills with dilute acetic acid, collect residues, and dispose via approved waste facilities. Avoid water to prevent solution spread .

- First Aid: For skin contact, rinse immediately with water for 15+ minutes. For ingestion, do not induce vomiting; seek medical attention .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of high-temperature superconductors like Ba₂YCu₃O₆.₅₊ₓ?

Ba(OH)₂·8H₂O serves as a precursor in the Ba-O-H-F system for synthesizing Ba₂YCu₃O₆.₅₊ₓ via fluorination routes. The compound’s equilibrium with BaF₂ under controlled humidity and temperature enables precise stoichiometric control during ceramic processing. Key parameters include:

- Maintaining a H₂O/HF ratio >10 to favor Ba(OH)₂ formation.

- Calcining at 900–950°C in oxygen-rich atmospheres .

Q. What role does this compound play in environmental remediation, particularly in nanoparticle-based systems?

Recent studies highlight its use in synthesizing barium-based nanoparticles for:

- Heavy Metal Removal: Nanoparticles functionalized with Ba(OH)₂·8H₂O show high adsorption capacity for Pb²⁺ and Cd²⁺ in wastewater (e.g., ~150 mg/g uptake at pH 6–8).

- Antimicrobial Applications: Ba(OH)₂-derived composites exhibit bactericidal activity against E. coli and S. aureus (MIC: 50–100 µg/mL). Challenges include optimizing nanoparticle stability to prevent Ba²⁺ leaching, which requires surface modification with silane agents .

Q. How can researchers address discrepancies in solubility data for this compound under varying experimental conditions?

Reported solubility values range from 3.5 g/100 mL (20°C) to 56 g/L (15°C) . To resolve inconsistencies:

- Temperature Control: Use calibrated thermostats (±0.1°C).

- Carbonation Mitigation: Conduct experiments under N₂ atmosphere.

- Analytical Validation: Confirm solubility via gravimetry (precipitate as BaSO₄) or conductivity measurements. Note: Hydration state changes (octahydrate → monohydrate) above 78°C significantly alter solubility profiles .

Q. What advanced techniques utilize this compound in materials science and biochemistry?

- Electron Microscopy: Ba(OH)₂ solutions (0.1–0.5 M) are used in heavy metal staining for tissue sections, enhancing contrast in TEM imaging. Protocol: Immerse samples for 1–2 hrs, followed by thorough rinsing to avoid precipitate artifacts .

- Organic Synthesis: Acts as a strong base in β-elimination reactions (e.g., hydrolysis of phosphoserine residues) and ester decarboxylation. Example: Hydrolysis of dimethyl hendecanedioate at 80°C yields decanedioic acid with >90% yield .

Q. Methodological Recommendations

Properties

IUPAC Name |

barium(2+);dihydroxide;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.10H2O/h;10*1H2/q+2;;;;;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYPQRUOYEARG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[OH-].[OH-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.